molecular formula C11H16N2O B12534322 N-[3-(Methylamino)propyl]-N-phenylformamide CAS No. 821779-96-8

N-[3-(Methylamino)propyl]-N-phenylformamide

Cat. No.: B12534322
CAS No.: 821779-96-8
M. Wt: 192.26 g/mol
InChI Key: NRPYXTJNTUUDRQ-UHFFFAOYSA-N
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Description

N-[3-(Methylamino)propyl]-N-phenylformamide is an organic compound with the molecular formula C11H16N2O It is a formamide derivative characterized by the presence of a methylamino group attached to a propyl chain, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylamino)propyl]-N-phenylformamide typically involves the reaction of N-methyl-1,3-propanediamine with formic acid or its derivatives. One common method includes the amidation of N-methyl-1,3-propanediamine with formic acid under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylamino)propyl]-N-phenylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include amides, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(Methylamino)propyl]-N-phenylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Methylamino)propyl]-N-phenylformamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

821779-96-8

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[3-(methylamino)propyl]-N-phenylformamide

InChI

InChI=1S/C11H16N2O/c1-12-8-5-9-13(10-14)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3

InChI Key

NRPYXTJNTUUDRQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCN(C=O)C1=CC=CC=C1

Origin of Product

United States

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